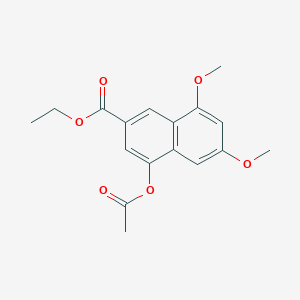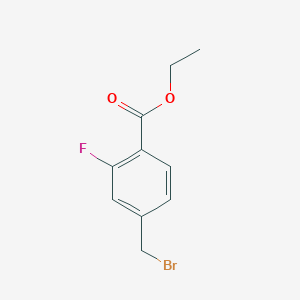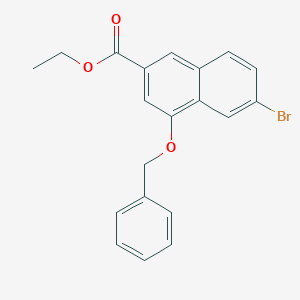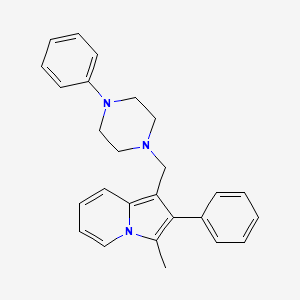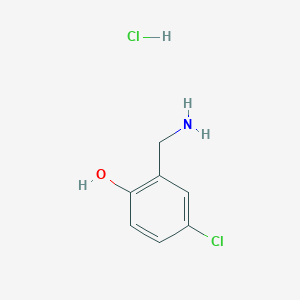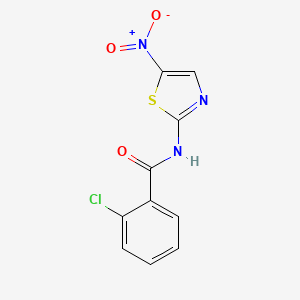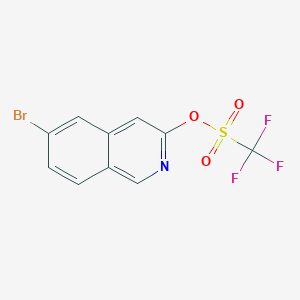
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5BrF3NO3S It is a derivative of isoquinoline, where the hydrogen atom at the 6th position is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a trifluoromethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate typically involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{6-Bromoisoquinoline} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom at the 6th position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents such as palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted isoquinolines.
Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The bromine atom can participate in cross-coupling reactions, enabling the synthesis of complex organic molecules. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromoisoquinolin-3-YL trifluoromethanesulfonate: Similar in structure but with the bromine atom at the 8th position.
Isoquinolin-3-YL trifluoromethanesulfonate: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H5BrF3NO3S |
|---|---|
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
ZKIBYAQETQBYQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



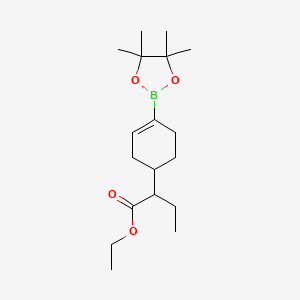
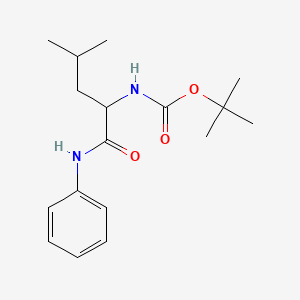
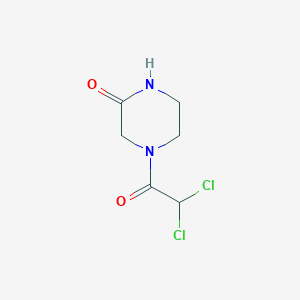
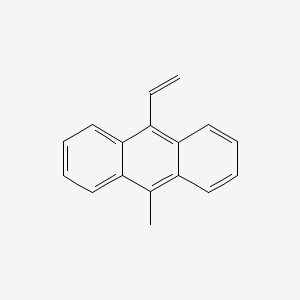
![4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13931089.png)
![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)
